molecular formula C13H13NO4 B11962551 (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No.: B11962551
M. Wt: 247.25 g/mol
InChI Key: ABAKBSGPUNJZIZ-POHAHGRESA-N
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Description

4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the 3,4-dimethoxybenzylidene group imparts specific chemical properties that make it an interesting subject for research and industrial applications.

Preparation Methods

The synthesis of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methyl-4H-oxazol-5-one under basic conditions. A common method includes the use of sodium hydroxide as a catalyst, where the reactants are stirred at room temperature to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions, often using reagents like halides or amines.

    Condensation: The compound can participate in aldol condensation reactions, forming β-hydroxy ketones or aldehydes.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar compounds to 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one include other benzylidene derivatives and oxazole compounds. Examples include:

The uniqueness of 4-(3,4-Dimethoxy-benzylidene)-2-methyl-4H-oxazol-5-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO4/c1-8-14-10(13(15)18-8)6-9-4-5-11(16-2)12(7-9)17-3/h4-7H,1-3H3/b10-6-

InChI Key

ABAKBSGPUNJZIZ-POHAHGRESA-N

Isomeric SMILES

CC1=N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)O1

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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